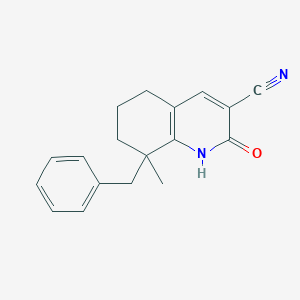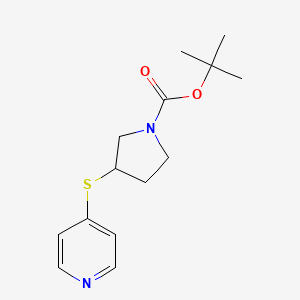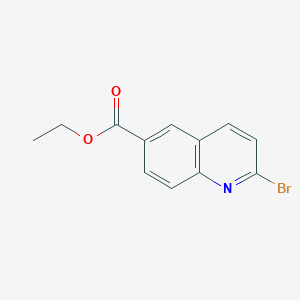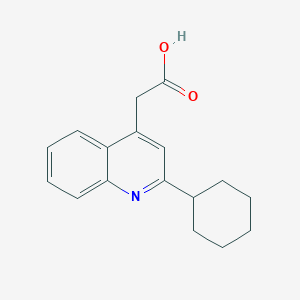
8-Benzyl-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyl-8-méthyl-2-oxo-1,2,5,6,7,8-hexahydroquinoléine-3-carbonitrile est un composé hétérocyclique appartenant à la famille des quinoléines. Ce composé est caractérisé par sa structure unique, qui comprend un noyau quinoléine avec divers substituants tels qu'un groupe benzyle, un groupe méthyle, un groupe oxo et un groupe carbonitrile. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et physiques spécifiques, ce qui le rend intéressant dans divers domaines de la recherche et de l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 8-Benzyl-8-méthyl-2-oxo-1,2,5,6,7,8-hexahydroquinoléine-3-carbonitrile implique généralement des réactions en plusieurs étapes. Une méthode courante est la synthèse de Hantzsch, qui implique la condensation d'un aldéhyde, d'un β-cétoester et d'un acétate d'ammonium en présence d'un catalyseur approprié. Les conditions réactionnelles comprennent souvent un reflux dans l'éthanol ou un autre solvant approprié pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, le criblage à haut débit de catalyseurs et des techniques de purification avancées telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
8-Benzyl-8-méthyl-2-oxo-1,2,5,6,7,8-hexahydroquinoléine-3-carbonitrile peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir le groupe oxo en un groupe hydroxyle ou pour réduire le groupe carbonitrile en une amine.
Substitution : Les groupes benzyle et méthyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium, le borohydrure de sodium et l'hydrogénation catalytique sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénures d'alkyle et les composés organométalliques peuvent être utilisés pour les réactions de substitution.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinoléine avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire des dérivés d'amine.
4. Applications de recherche scientifique
8-Benzyl-8-méthyl-2-oxo-1,2,5,6,7,8-hexahydroquinoléine-3-carbonitrile a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de colorants et de pigments.
5. Mécanisme d'action
Le mécanisme d'action du 8-Benzyl-8-méthyl-2-oxo-1,2,5,6,7,8-hexahydroquinoléine-3-carbonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, ce qui lui confère des propriétés anticancéreuses.
Applications De Recherche Scientifique
8-Benzyl-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 8-Benzyl-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 8-Benzyl-8-méthyl-2-oxo-1,2,5,6,7,8-hexahydroquinoléine-3-carboxylique
- 8-Benzyl-8-méthyl-2-oxo-1,2,5,6,7,8-hexahydroquinoléine-3-méthanol
- 8-Benzyl-8-méthyl-2-oxo-1,2,5,6,7,8-hexahydroquinoléine-3-amine
Unicité
Comparé à des composés similaires, le 8-Benzyl-8-méthyl-2-oxo-1,2,5,6,7,8-hexahydroquinoléine-3-carbonitrile est unique en raison de la présence du groupe carbonitrile, qui lui confère une réactivité chimique et une activité biologique distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
1228-13-3 |
|---|---|
Formule moléculaire |
C18H18N2O |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
8-benzyl-8-methyl-2-oxo-1,5,6,7-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H18N2O/c1-18(11-13-6-3-2-4-7-13)9-5-8-14-10-15(12-19)17(21)20-16(14)18/h2-4,6-7,10H,5,8-9,11H2,1H3,(H,20,21) |
Clé InChI |
LUVWRLOXUSCPAE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=C1NC(=O)C(=C2)C#N)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848254.png)




![tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate](/img/structure/B11848285.png)
